

Application Notes and Protocols: Bis(hexamethylene)triamine as an Asphalt Anti- Strip Additive

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(hexamethylene)triamine*

Cat. No.: *B089435*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **bis(hexamethylene)triamine** (BHMT) as an anti-stripping additive in asphalt mixtures. Detailed experimental protocols for evaluating its effectiveness are also presented to aid in research and development.

Introduction

Moisture-induced damage, commonly known as stripping, is a primary cause of premature failure in asphalt pavements. It occurs due to the loss of adhesion between the asphalt binder and the aggregate surface in the presence of water, leading to a reduction in the pavement's strength and durability. Anti-stripping additives are employed to mitigate this issue by enhancing the adhesive bond between the asphalt and aggregate.

Bis(hexamethylene)triamine (BHMT), a polyamine, is a widely recognized and effective anti-stripping agent.^{[1][2]}

Chemical Structure of **Bis(hexamethylene)triamine**:

- Chemical Formula: $C_{12}H_{29}N_3$
- Structure: $NH_2(CH_2)_6NH(CH_2)_6NH_2$

The amine functional groups in the BHMT molecule play a crucial role in its anti-stripping properties.

Mechanism of Action

The effectiveness of BHMT as an anti-stripping additive stems from its chemical nature as a cationic surfactant. The primary mechanisms of action are as follows:

- Improved Adhesion: The nitrogen-containing amine groups in BHMT possess a strong positive charge, which allows them to form a strong electrostatic bond with the negatively charged silicate aggregates, which are commonly used in asphalt mixtures. This creates a robust bridge between the asphalt binder and the aggregate surface.
- Water Displacement: When added to the asphalt binder, the surface-active BHMT molecules migrate to the asphalt-aggregate interface. Here, they displace any water that may be present on the aggregate surface, facilitating a stronger and more durable bond between the binder and the aggregate.

Application and Dosage

BHMT is typically introduced into the asphalt binder at a specific dosage rate, which can vary depending on the characteristics of the asphalt, the type of aggregate, and the severity of the expected moisture damage.

- Typical Dosage: 0.25% to 0.75% by weight of the asphalt binder.[\[2\]](#)
- Method of Addition: BHMT is a liquid additive that is blended with the hot asphalt binder prior to mixing with the aggregate. Thorough mixing is essential to ensure uniform distribution of the additive.

Performance Evaluation of Bis(hexamethylene)triamine

The effectiveness of BHMT as an anti-stripping additive is primarily evaluated through standardized laboratory tests that simulate the damaging effects of moisture on asphalt mixtures. The key performance indicators are the Tensile Strength Ratio (TSR) and Retained Marshall Stability (RMS).

4.1 Data Presentation

The following table summarizes the expected performance improvements in asphalt mixtures treated with **bis(hexamethylene)triamine** based on literature. It is important to note that specific performance enhancements can vary based on the mix design, aggregate type, and binder properties.

Performance Parameter	Test Method	Untreated (Control) - Typical Values	Treated with BHMT - Expected Improvement
Tensile Strength Ratio (TSR)	AASHTO T 283	< 80%	≥ 80%
Retained Marshall Stability (RMS)	AASHTO T 165 (modified)	< 75%	≥ 75%
Coating Retention (Boiling Water Test)	ASTM D3625	< 95%	≥ 95%

Note: The values presented are typical ranges and minimum requirements often specified by transportation agencies. Actual results will vary.

Experimental Protocols

Detailed methodologies for the key experiments to evaluate the effectiveness of **bis(hexamethylene)triamine** are provided below.

5.1 Protocol for Resistance of Compacted Asphalt Mixtures to Moisture-Induced Damage (AASHTO T 283)

This method is the most widely used for determining the moisture susceptibility of asphalt mixtures and the effectiveness of anti-stripping additives.

5.1.1 Objective

To determine the ratio of the tensile strength of a moisture-conditioned asphalt concrete specimen to the tensile strength of a dry specimen.

5.1.2 Apparatus

- Vacuum container and pump
- Water baths capable of maintaining temperatures of $60 \pm 1^\circ\text{C}$ ($140 \pm 1.8^\circ\text{F}$) and $25 \pm 0.5^\circ\text{C}$ ($77 \pm 1^\circ\text{F}$)
- Freezer capable of maintaining a temperature of $-18 \pm 3^\circ\text{C}$ ($0 \pm 5^\circ\text{F}$)
- Marshall stability testing machine or a universal testing machine capable of applying a compressive load at a constant rate of 50 mm/min (2 in./min)
- Steel loading strips with a concave surface having a radius of curvature equal to the nominal radius of the test specimen

5.1.3 Procedure

- Specimen Preparation:
 - Prepare a minimum of six cylindrical specimens of the asphalt mixture, each 101.6 mm (4 in.) in diameter and 63.5 ± 2.5 mm (2.5 ± 0.1 in.) in height.
 - Compact the specimens to an air void content of $7.0 \pm 0.5\%$.
- Grouping:
 - Divide the specimens into two subsets of three.
 - One subset will be the "unconditioned" (dry) group, and the other will be the "conditioned" (wet) group.
- Conditioning of the "Wet" Subset:
 - Submerge the specimens in a vacuum container filled with water at room temperature.
 - Apply a vacuum of 13-67 kPa absolute pressure (10-26 in Hg partial pressure) for 5 to 10 minutes to achieve a saturation level between 70% and 80%.

- Wrap each saturated specimen in plastic film and place it in a plastic bag containing 10 mL of water.
- Freeze the specimens at $-18 \pm 3^\circ\text{C}$ ($0 \pm 5^\circ\text{F}$) for a minimum of 16 hours.
- After freezing, place the specimens in a $60 \pm 1^\circ\text{C}$ ($140 \pm 1.8^\circ\text{F}$) water bath for 24 ± 1 hours.
- Testing:
 - Place both the dry and conditioned specimens in a $25 \pm 0.5^\circ\text{C}$ ($77 \pm 1^\circ\text{F}$) water bath for a minimum of 2 hours.
 - Determine the indirect tensile strength of each specimen by loading it at a rate of 50 mm/min (2 in./min) until failure.
- Calculation:
 - Calculate the average tensile strength for both the dry and conditioned subsets.
 - Calculate the Tensile Strength Ratio (TSR) using the following formula:
 - $\text{TSR} = (\text{Average tensile strength of conditioned specimens} / \text{Average tensile strength of dry specimens}) \times 100$

5.2 Protocol for Effect of Water on Bituminous-Coated Aggregate Using Boiling Water (ASTM D3625)

This is a qualitative test that provides a rapid visual assessment of the stripping potential of an asphalt mixture.

5.2.1 Objective

To visually assess the extent of asphalt coating retained on aggregate particles after being subjected to boiling water.

5.2.2 Apparatus

- Heat-resistant glass beaker (1000 mL)
- Hot plate
- Glass stirring rod
- Distilled water

5.2.3 Procedure

- Sample Preparation:
 - Obtain a representative sample of the loose asphalt mixture.
- Boiling:
 - Place approximately 250 g of the loose mixture into a beaker containing 500 mL of boiling distilled water.
 - Continue to boil the mixture for 10 minutes, stirring occasionally with the glass rod.
- Evaluation:
 - After 10 minutes, remove the beaker from the heat and allow the water to cool.
 - Decant the water and empty the wet mixture onto a white paper towel.
 - Visually estimate the percentage of the total visible area of the aggregate that retains its original asphalt coating.

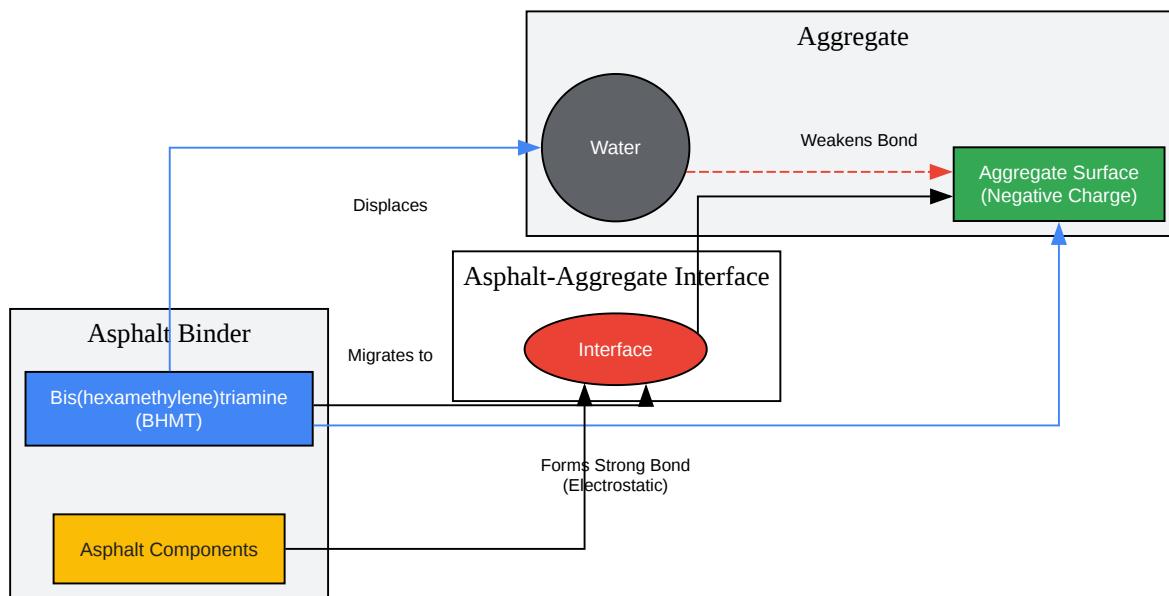
5.3 Protocol for Retained Marshall Stability

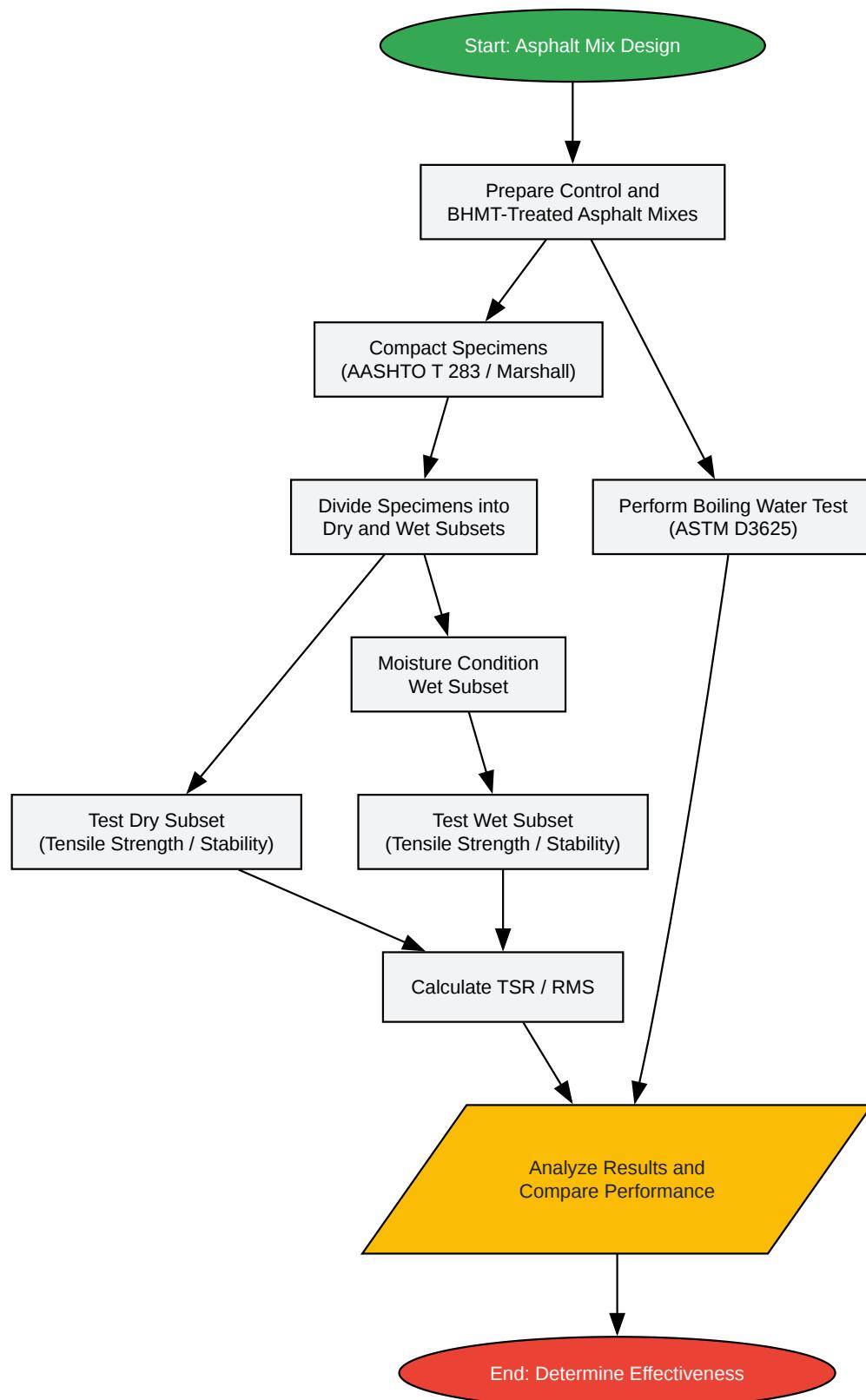
This test is a modification of the standard Marshall stability test to evaluate the effect of moisture on the cohesive strength of a compacted asphalt mixture.

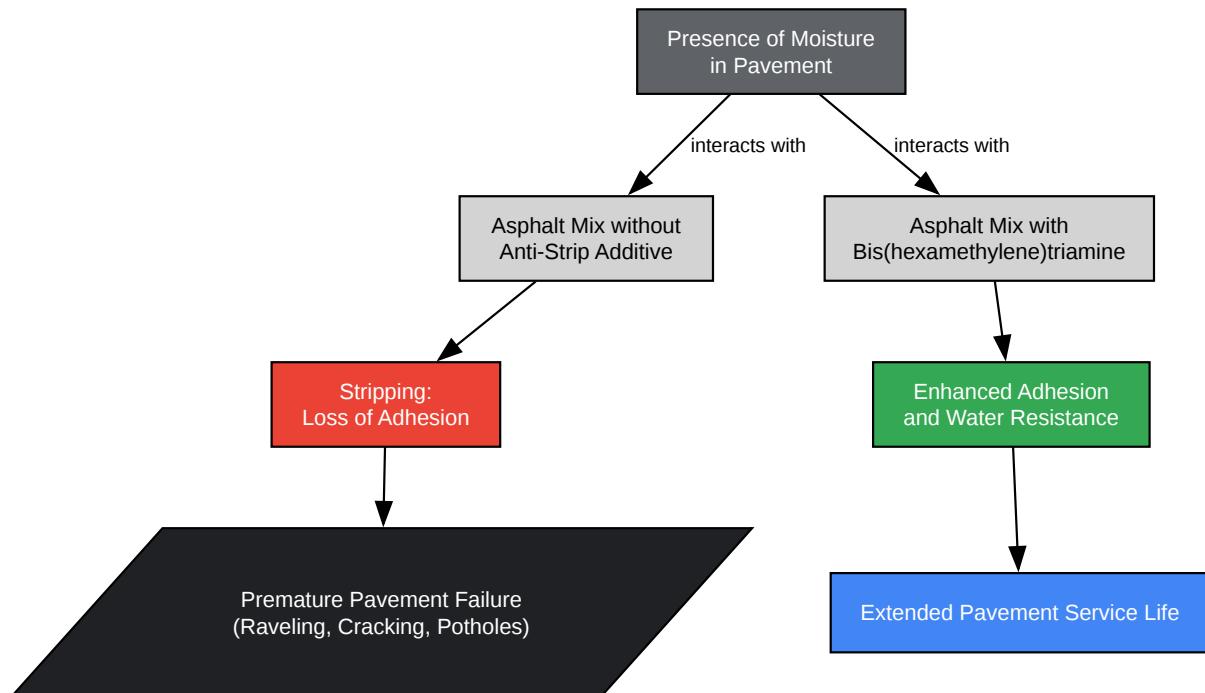
5.3.1 Objective

To determine the ratio of the Marshall stability of a moisture-conditioned asphalt concrete specimen to the Marshall stability of a dry specimen.

5.3.2 Apparatus


- Marshall stability test apparatus
- Water bath capable of maintaining a temperature of $60 \pm 1^\circ\text{C}$ ($140 \pm 1.8^\circ\text{F}$)


5.3.3 Procedure


- Specimen Preparation:
 - Prepare two sets of three compacted Marshall specimens according to standard procedures.
- Conditioning:
 - Test one set of specimens for Marshall stability without any moisture conditioning (dry set).
 - Submerge the second set of specimens in a 60°C (140°F) water bath for 24 hours (wet set).
- Testing:
 - After conditioning, bring both sets of specimens to the standard Marshall test temperature of 60°C (140°F).
 - Determine the Marshall stability of each specimen.
- Calculation:
 - Calculate the average Marshall stability for both the dry and wet sets.
 - Calculate the Retained Marshall Stability (RMS) using the following formula:
 - $\text{RMS} = (\text{Average stability of wet specimens} / \text{Average stability of dry specimens}) \times 100$

Visualizations

6.1 Signaling Pathway of BHMT Action

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asphaltinstitute.org [asphaltinstitute.org]
- 2. newenglandtransportationconsortium.org [newenglandtransportationconsortium.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Bis(hexamethylene)triamine as an Asphalt Anti-Strip Additive]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089435#bis-hexamethylene-triamine-as-an-asphalt-anti-strip-additive>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com